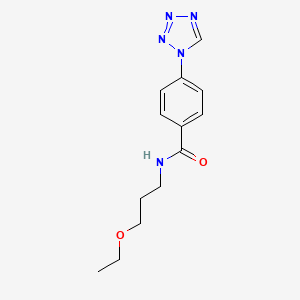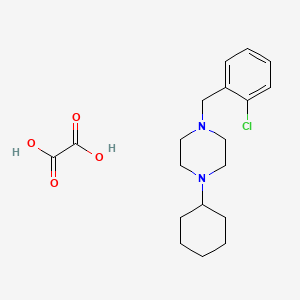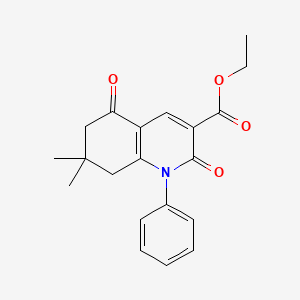
(1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine, also known as DPEMB, is a compound that has gained attention in the scientific community due to its potential applications in drug development. DPEMB is a chiral molecule with two stereoisomers, which have different biological activities. In recent years, the synthesis of DPEMB has been optimized, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity. (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
(1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit COX-2 activity. In vivo studies have demonstrated that (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine can reduce inflammation and pain in animal models. (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has also been shown to have low toxicity in animal studies, making it a promising candidate for further drug development.
実験室実験の利点と制限
One advantage of using (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its low toxicity, which allows for higher doses to be administered without causing harm to the animals. Additionally, (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has been shown to have a variety of biological activities, making it a versatile tool for studying different physiological processes. However, one limitation of using (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine research. One area of interest is the development of (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine analogs with improved biological activity and pharmacokinetic properties. Another area of research is the investigation of (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine as a potential treatment for other diseases, such as bacterial and fungal infections. Additionally, the mechanism of action of (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine needs to be further elucidated to better understand its biological activity. Overall, (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has the potential to be a valuable tool in drug development and further research is needed to fully explore its potential.
合成法
The synthesis of (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine can be achieved through a multi-step process. The first step involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with (1,2-diphenylethyl)amine in the presence of a base catalyst. The resulting intermediate is then reduced with sodium borohydride to obtain (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine. The synthesis of (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has been optimized by using different reaction conditions, such as solvent, temperature, and catalyst, to improve the yield and purity of the final product.
科学的研究の応用
(1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has been studied for its potential applications in drug development. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has also been investigated for its ability to inhibit the growth of bacteria and fungi. Additionally, (1,2-diphenylethyl)bis(3-ethoxy-4-methoxybenzyl)amine has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
N,N-bis[(3-ethoxy-4-methoxyphenyl)methyl]-1,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO4/c1-5-38-33-22-27(17-19-31(33)36-3)24-35(25-28-18-20-32(37-4)34(23-28)39-6-2)30(29-15-11-8-12-16-29)21-26-13-9-7-10-14-26/h7-20,22-23,30H,5-6,21,24-25H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAHCSHHQPVKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(CC2=CC(=C(C=C2)OC)OCC)C(CC3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)

![3-(3,4-dimethoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201193.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)